molecular formula C10H5Cl2NO2 B055369 Quinclorac CAS No. 113875-40-4

Quinclorac

Cat. No. B055369
M. Wt: 242.05 g/mol
InChI Key: FFSSWMQPCJRCRV-UHFFFAOYSA-N
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Description

Quinclorac is a herbicide primarily used to control crabgrass . It is found in some household herbicides for lawn use . It is also used for managing weeds in turf and is available alone as a single herbicide or in combination products with other turf herbicides . Quinclorac controls certain annual grasses and also has activity on several annual and perennial broadleaf weeds .


Synthesis Analysis

Quinclorac has been synthesized through various methods. One study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study presented a new synthesis process using the catalyst of KI, increasing the yield to 95.5% . A patent also describes a synthesis technique involving aniline and glycerine as main raw materials, through condensation, chlorination, and oxydrolysis synthetic operational path .


Molecular Structure Analysis

Quinclorac is an organic compound with the formula C10H5Cl2NO2 . It is a colorless solid and is soluble in hydrocarbons and alcohols . The compound is a derivative of quinoline .


Chemical Reactions Analysis

Quinclorac has been studied for its chemical reactions. For instance, one study showed that salicylic acid (SA) alleviated the quinclorac toxicity by stimulating enzymatic activity and reducing the levels of reactive oxygen species .


Physical And Chemical Properties Analysis

Quinclorac is an off-white powder . The melting point of quinclorac is between 272.4-276.9 °C . It is soluble in hydrocarbons and alcohols .

Scientific Research Applications

  • Auxin Herbicide Class and Action Mechanism :

    • Quinclorac belongs to a new class of highly selective auxin herbicides. It mimics an auxin overdose in sensitive plants, disrupting their phytohormonal system. This leads to growth inhibition, accumulation of tissue cyanide, and phytotoxic effects characterized by root and shoot growth inhibition, tissue chlorosis, and necrosis (Grossmann, 1998).
  • Environmental Behavior and Risk Evaluation :

    • A study on quinclorac in acidic paddy soil under rice field conditions revealed that its decay followed first-order kinetics, with a half-life of 28.29–30.27 days. The study also evaluated the risk of its residues to subsequent crops like tobacco (Zhong et al., 2018).
  • Effects on Non-Target Plants :

    • Research has shown that quinclorac drift can affect non-target plants like tomatoes, influencing the accumulation and movement of the herbicide in plant tissues (Lovelace et al., 2009).
  • Quinclorac Resistance in Weeds :

    • Studies on quinclorac resistance in weeds like Echinochloa phyllopogon have unveiled mechanisms such as insensitivity to quinclorac-induced ethylene production and enhanced detoxification capabilities (Yasuor et al., 2012).
  • Detoxification Genes in Rice :

    • Rice transcriptome analysis has identified potential quinclorac detoxification genes, providing insights into the molecular mechanisms of action and detoxification in rice plants (Xu et al., 2015).
  • Photolytic and Photocatalytic Degradation :

    • The study of quinclorac's photolytic and photocatalytic degradation in water environments, including ultrapure and paddy field water, has helped understand its environmental behavior and degradation pathways (Pareja et al., 2012).
  • Impact on Rice Physiology under Stress :

    • Research shows that salicylic acid mediates antioxidant defense systems and gene expression related to the ABA pathway in rice against quinclorac toxicity, indicating its phytotoxic responses and potential mitigation strategies (Wang et al., 2016).
  • Metabolism and Toxicity in Different Plants :

    • Studies have explored quinclorac's absorption, translocation, metabolism, and toxicity in various plants, including leafy spurge, to assess its suitability for controlling different weed species (Lamoureux & Rusness, 1995).
  • Bioremediation and Microecology in Soil :

    • Isolation and characterization of quinclorac-degrading bacteria, such as Streptomyces sp. strain AH-B, have implications for microecology in contaminated soil, offering bioremediation strategies (Lang et al., 2018).
  • Symbiotic Degradation by Microbial Strains :

    • Studies have demonstrated synergistic effects of microbial strains like Pseudomonas putida II-2 and Achromobacter sp. QC36 in the biodegradation of quinclorac, suggesting potential applications in bioremediation (Yang et al., 2019).
  • Mechanisms of Herbicide Resistance in Weeds :

    • Investigation of resistance mechanisms in weeds such as Echinochloa crus-galli var. zelayensis to quinclorac has helped understand the role of enzymes like β-cyanoalanine synthase in herbicide resistance (Gao et al., 2017).

Safety And Hazards

Quinclorac may cause moderate eye irritation and may cause an allergic skin reaction . It may be harmful if swallowed or absorbed through the skin . Prolonged or frequently repeated skin contact may cause allergic reactions in some individuals .

properties

IUPAC Name

3,7-dichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSWMQPCJRCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032641
Record name Quinclorac
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents
Record name Quinclorac
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Density

1.75
Record name Quinclorac
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Vapor Pressure

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C)
Record name Quinclorac
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Product Name

Quinclorac

Color/Form

White/yellow solid, Colorless crystalline solid

CAS RN

84087-01-4, 113875-40-4
Record name Quinclorac
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Record name Quinclorac [ISO]
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Record name 3,7-Dichloroquinoline-8-carboxylic acid
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Record name 8-Quinolinecarboxylic acid, 3,7-dichloro
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Record name QUINCLORAC
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Melting Point

274 °C
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,550
Citations
D Song, X Jiang, D Wang, S Fang, H Zhou… - … and Experimental Botany, 2022 - Elsevier
… on quinclorac, so as to help promoting the further study for reasonably employing quinclorac … In this review, the action mechanism of quinclorac was discussed based on the structure …
Number of citations: 11 www.sciencedirect.com
K Grossmann, J Kwiatkowski - Pesticide biochemistry and physiology, 2000 - Elsevier
… of grasses toward quinclorac. This selectivity could be at the level of quinclorac perception or … In rice, tolerance to quinclorac could be additionally favored by a higher β-cyanoalanine …
Number of citations: 127 www.sciencedirect.com
K Grossmann - Weed Science, 1998 - cambridge.org
… Quinclorac is used in rice to control important dicot and … Quinclorac is readily absorbed by germinating seeds, roots, … By mimicking an auxin overdose, quinclorac affects the …
Number of citations: 201 www.cambridge.org
Z Wang, H Wang, J Li, J Yu, H Lin, L Dong - Pesticide Biochemistry and …, 2022 - Elsevier
… to those induced by quinclorac and mesotrione. We found that quintrione and quinclorac both inhibited the growth of Echinochloa crusgalli var. zelayensis, but that quinclorac was a little …
Number of citations: 5 www.sciencedirect.com
MV Fipke, RA Vidal - Planta Daninha, 2016 - SciELO Brasil
… Quinclorac can be used to control various monocots and dicotyledonous … of quinclorac and to propose an integrative mode of action. The first theory on the mode of action of quinclorac …
Number of citations: 12 www.scielo.br
XL Han, P Mei, Y Liu, Q Xiao, FL Jiang, R Li - Spectrochimica Acta Part A …, 2009 - Elsevier
Quinclorac (QUC) is a new class of highly selective auxin herbicides. The interaction between QUC and bovine serum albumin (BSA) was investigated by fluorescence spectroscopy, …
Number of citations: 135 www.sciencedirect.com
JR Moyer, R Esau, AL Boswall - Weed technology, 1999 - cambridge.org
… Quinclorac was registered for weed control in wheat (Triticum spp.) for western Canada in 1997. Residues from quinclorac … be seeded within 16 d of quinclorac application without risk of …
Number of citations: 22 www.cambridge.org
SJ Koo, JC Neal, JM DiTomaso - Pesticide biochemistry and physiology, 1997 - Elsevier
… eventual death of the plant, these results suggest that the initial activity of quinclorac is on cell We previously found that the inhibitory effect of quinclorac was measurable after 3 hr in the …
Number of citations: 54 www.sciencedirect.com
H Yasuor, M Milan, JW Eckert… - Pest Management …, 2012 - Wiley Online Library
… phyllopogon biotype found in a Sacramento Valley rice field where quinclorac has never … ) caused R plants to become as quinclorac susceptible as S plants. Quinclorac rapidly (6 HAT) …
Number of citations: 80 onlinelibrary.wiley.com
JA Bond, TW Walker - Weed technology, 2012 - cambridge.org
… quinclorac applications and that all evaluated cultivars are more susceptible to quinclorac … Consequently, if circumstances necessitate a postflood quinclorac application, the herbicide …
Number of citations: 27 www.cambridge.org

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